Cas no 86454-33-3 (1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde)

1-(3-Chlorophenyl)-1H-pyrrole-2-carbaldehyde is a versatile heterocyclic compound featuring a chlorophenyl-substituted pyrrole core with an aldehyde functional group. This structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials. The presence of both the electron-withdrawing chloro group and the reactive aldehyde moiety enhances its utility in cross-coupling reactions, condensation processes, and as a precursor for further functionalization. Its well-defined reactivity profile and stability under standard conditions make it a reliable choice for researchers seeking to construct complex molecular architectures. The compound is typically handled under controlled conditions to preserve its purity and reactivity.
1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde structure
86454-33-3 structure
Product Name:1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde
CAS No:86454-33-3
MF:C11H8ClNO
MW:205.640321731567
CID:991643
PubChem ID:3710040
Update Time:2025-06-08

1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde
    • 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde(SALTDATA: FREE)
    • 1-(3-chlorophenyl)pyrrole-2-carbaldehyde
    • BB_SC-5216
    • N-(3-chlorophenyl)pyrrole-2-carboxaldehyde
    • AB01320437-02
    • CS-0322235
    • NCGC00325435-01
    • UOEPODIXYXIDCC-UHFFFAOYSA-N
    • 86454-33-3
    • DTXSID50395352
    • SB62726
    • BB 0249254
    • VS-03208
    • EN300-6502991
    • FT-0716122
    • AKOS000101234
    • 1-(3-Chloro-phenyl)-1H-pyrrole-2-carbaldehy de
    • DB-028488
    • STK803072
    • BBL012145
    • MDL: MFCD02664875
    • Inchi: 1S/C11H8ClNO/c12-9-3-1-4-10(7-9)13-6-2-5-11(13)8-14/h1-8H
    • InChI Key: UOEPODIXYXIDCC-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)N1C=CC=C1C=O

Computed Properties

  • Exact Mass: 205.02900
  • Monoisotopic Mass: 205.029
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 22Ų

Experimental Properties

  • Density: 1.2
  • Boiling Point: 348.2°C at 760 mmHg
  • Flash Point: 164.4°C
  • Refractive Index: 1.592
  • PSA: 22.00000
  • LogP: 2.94320

1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde

Recent Advances in the Study of 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde (CAS: 86454-33-3) in Chemical Biology and Pharmaceutical Research

1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde (CAS: 86454-33-3) is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its pyrrole core and chlorophenyl substituent, has been explored for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this molecule make it a promising scaffold for the development of novel therapeutic agents.

Recent studies have focused on elucidating the molecular mechanisms underlying the biological activities of 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory effects against a range of bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA). The researchers employed molecular docking and dynamics simulations to identify the binding interactions between the compound and bacterial target proteins, providing insights into its mode of action.

In the field of oncology, a 2024 preclinical study highlighted the anticancer potential of 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde. The compound was found to induce apoptosis in various cancer cell lines, including breast and lung cancer, through the activation of caspase-dependent pathways. Furthermore, the study reported synergistic effects when the compound was combined with conventional chemotherapeutic agents, suggesting its potential as an adjunct therapy.

The synthetic routes and structural modifications of 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde have also been a subject of recent research. A 2023 publication in Organic & Biomolecular Chemistry described an optimized synthetic protocol that improves the yield and purity of the compound. Additionally, several derivatives have been synthesized and evaluated for enhanced bioactivity, with some showing improved pharmacokinetic profiles and reduced toxicity.

Despite these promising findings, challenges remain in the clinical translation of 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde. Issues such as solubility, bioavailability, and potential off-target effects need to be addressed through further structural optimization and formulation development. Ongoing research is exploring nanoparticle-based delivery systems to enhance the compound's therapeutic efficacy and reduce side effects.

In conclusion, 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde represents a versatile and pharmacologically active molecule with broad applications in chemical biology and pharmaceutical research. Continued investigation into its mechanisms of action, structural analogs, and delivery systems will be crucial for realizing its full therapeutic potential. The compound's unique chemical properties and biological activities position it as a valuable candidate for future drug development efforts.

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